molecular formula C8H9NO3 B8660842 5-Acetoxy-2-methoxypyridine

5-Acetoxy-2-methoxypyridine

Cat. No.: B8660842
M. Wt: 167.16 g/mol
InChI Key: IXYKLQWDTIGNBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetoxy-2-methoxypyridine is a valuable heterocyclic building block in organic synthesis and medicinal chemistry research. This compound features both a methoxy group and an acetoxy moiety on a pyridine ring, making it a versatile precursor for developing more complex molecules. Researchers utilize it in cross-coupling reactions and as an intermediate in synthesizing potential pharmaceutical candidates. As a solid, it should be stored at room temperature in a cool, dark place. Handling should follow standard laboratory safety protocols. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

(6-methoxypyridin-3-yl) acetate

InChI

InChI=1S/C8H9NO3/c1-6(10)12-7-3-4-8(11-2)9-5-7/h3-5H,1-2H3

InChI Key

IXYKLQWDTIGNBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CN=C(C=C1)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Acetoxy 2 Methoxypyridine and Analogous Pyridine Systems

Regioselective Acetoxylation Approaches on Pyridine (B92270) Nuclei

The introduction of an acetoxy group at a specific position on the pyridine ring is a key transformation. Various strategies have been developed to achieve this with high regioselectivity, primarily focusing on directed C-H activation, annulation reactions, and cross-coupling methods.

Directed C-H Acetoxylation Strategies for Pyridine Derivatives

Direct C-H acetoxylation has emerged as a powerful and atom-economical method for the functionalization of pyridine rings. These strategies often employ a directing group to guide a transition metal catalyst to a specific C-H bond, ensuring high regioselectivity.

Palladium-catalyzed reactions are prominent in this field. For instance, a bidentate system has been utilized for the palladium-catalyzed activation and acetoxylation of aryl C-H bonds in a variety of pyridine derivatives, demonstrating excellent functional group tolerance. acs.org The use of directing groups, such as a pyrazolonaphthyridine ligand, can facilitate the C-H activation of electron-rich positions. elsevierpure.com Mechanistic studies have revealed that the resting state of the palladium catalyst, which can be influenced by the addition of ligands like pyridine, plays a crucial role in the efficiency of C-H acetoxylation. acs.orgnih.gov For example, a 1:1 ratio of Pd(OAc)₂ to pyridine can form a highly active dimeric catalyst. acs.orgnih.gov

Ruthenium catalysts have also proven effective for regioselective C-H bond acetoxylation. In one study, 9-(pyridin-2-yl)carbazoles underwent smooth diacetoxylation at the C1 and C8 positions when treated with acetic acid in the presence of a silver salt oxidant and a ruthenium catalyst. acs.org This method was also successfully applied to 2-aryl-1-(pyridin-2-yl)indoles. acs.org

Electrochemical methods offer an alternative approach to palladium-catalyzed C-H acetoxylation. By decoupling the C-H activation and oxidation steps, it is possible to functionalize both C(sp²)-H and C(sp³)-H bonds with various directing groups, including pyridine. nih.gov

Table 1: Comparison of Directed C-H Acetoxylation Strategies for Pyridine Derivatives
Catalyst SystemDirecting Group/LigandKey FeaturesSubstrate ExampleReference
Palladium(II)Bidentate SystemExcellent functional group tolerance.General Pyridine Derivatives acs.org
Palladium(II)Pyrazolonaphthyridine LigandFacilitates activation of electron-rich positions.Arenes elsevierpure.com
Ruthenium(II)Pyridin-2-ylRegioselective diacetoxylation.9-(pyridin-2-yl)carbazoles acs.org
Palladium(II)Pyridine (as ligand)Catalyst activity modulated by Pd:pyridine ratio.Benzene (B151609) Derivatives acs.orgumich.edu
Palladium(II)Various (e.g., Pyridine, Pyrazole)Electrochemical oxidation; applicable to C(sp²)–H and C(sp³)–H bonds.8-methylquinoline derivatives nih.gov

Indirect Routes to Pyridinyl Acetates via Annulation Reactions

Annulation reactions provide an indirect yet powerful method for constructing the pyridine ring with an acetoxy group already incorporated or positioned for subsequent functionalization. These methods often involve the cycloaddition of smaller fragments.

A notable example is the copper-catalyzed [3+3] annulation of ketones with oxime acetates, which yields a diverse range of pyridine derivatives. rsc.org This approach is particularly useful for synthesizing unsymmetrical 2,6-diarylpyridines and demonstrates excellent functional group tolerance. rsc.org Similarly, a copper(I)-catalyzed [4+2] oxidative annulation of α,β-unsaturated ketoxime acetates with cyclopropanols has been developed for the synthesis of 2,4,5-trisubstituted pyridines. researchgate.net

Metal-free conditions have also been established. For instance, an NH₄I-triggered formal [4+2] annulation of α,β-unsaturated ketoxime acetates with N-acetyl enamides allows for the efficient construction of polysubstituted pyridines. acs.org These annulation strategies offer a high degree of flexibility in accessing complex pyridine structures from readily available starting materials.

Coupling Reactions for the Incorporation of Acetoxy Groups

Cross-coupling reactions are a cornerstone of modern organic synthesis and provide a direct means to introduce an acetoxy group onto a pre-functionalized pyridine ring. These reactions typically involve the coupling of a pyridinyl halide or organometallic species with an acetate (B1210297) source.

While direct C-H acetoxylation often proceeds via a mechanism involving coupling, dedicated cross-coupling methods are also employed. Palladium-catalyzed C-N cross-coupling reactions, for example, are widely used to synthesize complex nitrogen-containing heterocycles and can be adapted for the formation of C-O bonds. acs.org

Copper-catalyzed cross-coupling reactions also offer a viable route. For instance, copper-catalyzed methods have been developed for the site-selective cross-coupling of N-H heterocycles with substrates bearing (hetero)benzylic C-H bonds, and similar principles can be applied to C-O bond formation. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity in these transformations.

Precision Methoxy (B1213986) Substitution Techniques for Pyridine Rings

The introduction of a methoxy group at a specific position on the pyridine ring is another critical transformation for the synthesis of molecules like 5-acetoxy-2-methoxypyridine. Nucleophilic aromatic substitution and direct methoxylation are the primary strategies employed.

Nucleophilic Aromatic Substitution in Halogenated Pyridine Precursors

Nucleophilic aromatic substitution (SNA) is a classical and highly effective method for introducing a methoxy group onto a pyridine ring. This reaction typically involves the displacement of a halide (e.g., chloro or bromo) at an activated position of the pyridine ring by a methoxide (B1231860) source, such as sodium methoxide.

The reactivity of halogenated pyridines towards nucleophilic substitution is highly dependent on the position of the halogen. The 2- and 4-positions are significantly more reactive than the 3-position due to the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer intermediate through resonance. pearson.comstackexchange.comyoutube.com This inherent reactivity allows for the regioselective synthesis of 2-methoxypyridines and 4-methoxypyridines from their corresponding halo-precursors. pearson.comyoutube.com

Kinetic studies of the reactions between various halogeno-pyridines and methoxide ions have provided detailed insights into the reaction rates and activation parameters, further confirming the preferential substitution at the 2- and 4-positions. rsc.orgacs.org For example, 2-halopyridines and their derivatives are convenient starting materials for the synthesis of functionalized pyridines, including 2-alkoxypyridines, through SNAr reactions. researchgate.net The synthesis of 2-methoxypyridine (B126380) can be achieved by reacting 2-chloropyridine (B119429) with sodium methoxide in refluxing methanol (B129727). researchgate.net

Table 2: Reactivity of Halogenated Pyridines in Nucleophilic Aromatic Substitution with Methoxide
Position of HalogenRelative ReactivityReason for ReactivityTypical ProductReference
2- (ortho)HighStabilization of Meisenheimer intermediate by nitrogen.2-Methoxypyridine pearson.comstackexchange.com
4- (para)HighStabilization of Meisenheimer intermediate by nitrogen.4-Methoxypyridine pearson.comstackexchange.com
3- (meta)LowLack of direct resonance stabilization of the negative charge by nitrogen.Reaction is very slow or does not occur. youtube.com

Direct Methoxylation Methods for Pyridine Scaffolds

Direct methoxylation methods aim to introduce a methoxy group onto the pyridine ring without the need for a pre-installed leaving group. These methods are highly desirable from an atom-economy perspective.

One approach involves the activation of the pyridine ring as a pyridine N-oxide. The N-oxide functionality enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions. scripps.eduarkat-usa.org For instance, a method for the synthesis of 2-alkoxy-4-substituted pyridine derivatives involves the etherification of a 2-chloropyridine-N-oxide crude product with sodium methoxide in methanol. google.com

While direct methoxylation of the parent pyridine ring is more challenging, some methods have been reported. For example, the direct fluorination of pyridine with CsSO₄F in nucleophilic solvents like methanol can lead to the formation of 2-methoxypyridine as the major product. chemicalbook.com Transition metal-catalyzed approaches are also being explored for the direct functionalization of pyridine C-H bonds, which could potentially be extended to direct methoxylation. nih.govacsgcipr.orgrsc.org

Multicomponent and Convergent Synthetic Routes towards Bis-functionalized Pyridines

Multicomponent reactions (MCRs) offer a powerful and efficient approach to complex molecules from simple starting materials in a single step, adhering to the principles of atom and step economy. nih.gov Convergent synthesis, in contrast, involves the preparation of molecular fragments that are later combined, a strategy that is often more efficient for the assembly of complex structures than a linear approach. chemrxiv.org

While a direct one-pot multicomponent synthesis for this compound is not extensively documented, the principles of MCRs can be applied to construct the core pyridine ring with the desired substitution pattern. A plausible approach could involve a variation of the Hantzsch pyridine synthesis, which traditionally involves the condensation of an aldehyde, a β-ketoester, and ammonia. organic-chemistry.org By employing appropriately functionalized starting materials, one could envision a route to a precursor of this compound.

A recent one-pot multicomponent reaction for the synthesis of novel polyfunctionalized pyridines involved the reaction of arylidene malononitrile, sodium ethoxide, and various methylarylketones in ethanol (B145695). This highlights the potential for MCRs to generate highly substituted pyridine rings. Adapting such a strategy would require the selection of precursors that already contain or can be easily converted to the methoxy and acetoxy groups at the desired positions.

Convergent strategies offer a more controlled approach. For instance, the synthesis could involve the preparation of a 2-methoxypyridine derivative and a separate fragment containing the acetoxy group, followed by a cross-coupling reaction. A general method for synthesizing 2,3-disubstituted pyridines relies on the metallation of 2-chloropyridine, which can then be functionalized. rsc.org This approach allows for the sequential introduction of different substituents.

A hypothetical convergent synthesis of this compound could involve the following steps:

Synthesis of a 5-bromo-2-methoxypyridine (B44785) intermediate.

Conversion of the bromo-substituent to a hydroxyl group.

Acetylation of the hydroxyl group to yield the final product.

This stepwise approach, while not a one-pot reaction, provides a high degree of control over the regioselectivity of the functionalization.

The synthesis of various 2-methoxypyridine derivatives has been reported. One method involves the reaction of 2-chloropyridine with methanol. acs.org The functionalization of the 2-methoxypyridine core can then be achieved through techniques like catalyzed metalation. acs.org For instance, palladium-catalyzed C-H functionalization has been explored for 2-methoxypyridine, although it can lead to a mixture of C3 and C5 substituted products. beilstein-journals.org

The synthesis of acetoxypyridine derivatives can be achieved by the acylation of the corresponding hydroxypyridines. The synthesis of functionalized 2-pyridones, which are tautomers of 2-hydroxypyridines, has been described, and these can serve as precursors to acetoxy-substituted pyridines. nih.gov

Pyridine DerivativeSynthetic ApproachKey ReagentsReference
Polyfunctionalized 2-ethoxypyridinesOne-pot multicomponent reactionArylidene malononitrile, sodium ethoxide, methylarylketones
2,3-Disubstituted pyridinesMetallation of 2-chloropyridine2-Chloropyridine, organometallic reagents rsc.org
C3 and C5 functionalized 2-methoxypyridinePalladium-catalyzed C-H functionalization2-Methoxypyridine, aryl halides beilstein-journals.org

Green Chemistry and Sustainable Synthetic Practices

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to reduce the environmental impact of chemical processes. ijarsct.co.in This includes the use of catalytic methods, alternative energy sources like microwaves, and the reduction or elimination of hazardous solvents.

Catalytic methods are at the forefront of green chemistry, offering pathways to desired products with high efficiency and selectivity while minimizing waste. ijarsct.co.in Transition-metal catalysis, in particular, has been instrumental in the development of novel methods for pyridine synthesis and functionalization. rsc.org For instance, a copper-catalyzed modular method allows for the preparation of highly substituted pyridines from alkenylboronic acids and α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov

The direct C-H functionalization of pyridines is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. rsc.org Palladium-catalyzed C-H activation has been used for the arylation of 2-phenylpyridines, demonstrating the potential for selective functionalization. rsc.org While direct C-H acetoxylation of 2-methoxypyridine at the C5 position remains a challenge, the development of new catalytic systems holds promise for achieving such transformations with high regioselectivity.

Reaction TypeCatalystKey FeaturesReference
Pyridine SynthesisCopper(I) salt and secondary ammonium (B1175870) saltRedox-neutral [3+3] condensation, mild conditions organic-chemistry.org
C-H ArylationPalladium(II) acetateChelation-assisted C-H activation rsc.org
Pyridine-2-yl Urea SynthesisNone (solvent- and halide-free)C-H functionalization of pyridine N-oxides rsc.orgrsc.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. nih.govnih.gov This technology has been successfully applied to the synthesis of a variety of heterocyclic compounds, including pyridines. ijarsct.co.in

Several microwave-assisted multicomponent reactions for the synthesis of functionalized pyridines have been reported. For example, a one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, and ammonium acetate under microwave irradiation in ethanol afforded pyridine derivatives in excellent yields (82-94%) within a short reaction time (2-7 minutes). acs.orgsemanticscholar.org Another example is the microwave-assisted synthesis of 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium salts, which proceeds in high yields. mdpi.com

Solvent-free, or solid-state, reactions represent another key aspect of green chemistry, as they eliminate the need for potentially harmful and difficult-to-remove solvents. ijarsct.co.in A solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed based on the C-H functionalization of pyridine N-oxides with dialkylcyanamides, affording the products in good to high yields (63-92%). rsc.orgrsc.org The acylation of methoxyarenes, a reaction relevant to the introduction of an acetoxy group, has also been achieved under solventless conditions using microwave irradiation. chem960.com

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.com This technology is increasingly being applied to the synthesis of fine chemicals and active pharmaceutical ingredients.

While specific applications of flow chemistry for the direct synthesis of this compound are not yet widely reported, the principles of flow synthesis are well-suited for the multistep functionalization of pyridine rings. For example, a continuous flow microreactor has been successfully used for the catalytic N-oxidation of pyridine derivatives, a key step in many pyridine functionalization strategies. researchgate.net The synthesis of pyrazoles from pyridines has also been explored in a flow chemistry setting, demonstrating the feasibility of complex heterocyclic transformations in continuous systems. mdpi.com The development of flow-based methods for the selective introduction of methoxy and acetoxy groups onto a pyridine core represents a promising area for future research, potentially leading to more efficient and sustainable manufacturing processes for this important class of compounds.

Reactivity and Chemical Transformations of 5 Acetoxy 2 Methoxypyridine

Transformations Involving the Acetoxy Functional Group

The acetoxy group at the C5 position of the pyridine (B92270) ring is a key site for several important chemical transformations. Its ability to be cleaved or to influence the reactivity of the molecule makes it a versatile handle in organic synthesis.

The ester linkage of the acetoxy group in 5-acetoxy-2-methoxypyridine can be readily cleaved under hydrolytic conditions to yield 5-hydroxy-2-methoxypyridine. This reaction is typically carried out in the presence of an acid or a base catalyst. The resulting hydroxyl group is a versatile functional group that can be used for further derivatization. For instance, it can be converted into ethers, esters, or used as a nucleophile in various substitution reactions, significantly expanding the synthetic utility of the parent molecule.

While the acetoxy group itself is not a typical leaving group for cross-coupling reactions, its presence on the pyridine ring can influence the electronic properties of the molecule and its reactivity at other positions. For palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, a more reactive leaving group like a halide or a triflate is generally required. nih.govacs.orgsci-hub.st However, the acetoxy group can be transformed into a better leaving group, or its precursor, 5-hydroxy-2-methoxypyridine, can be converted to a triflate, which then readily participates in a wide array of cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Table 1: Examples of Cross-Coupling Reactions with Pyridine Derivatives
Reaction TypeCatalystCoupling PartnerGeneral Product
Suzuki-MiyauraPd(PPh3)4Arylboronic acidAryl-substituted pyridine
HeckPd(OAc)2AlkeneAlkenyl-substituted pyridine
Buchwald-HartwigPd2(dba)3/ligandAmineAmino-substituted pyridine
SonogashiraPdCl2(PPh3)2/CuITerminal alkyneAlkynyl-substituted pyridine

Pyridinyl acetates can be precursors to species that participate in conjugate addition reactions, also known as Michael additions. libretexts.orgwikipedia.org In this type of reaction, a nucleophile adds to an α,β-unsaturated carbonyl compound at the β-position. libretexts.org While the acetoxy group itself is not directly involved as a nucleophile or electrophile in the key bond-forming step, the pyridine ring system can be modified to act as a Michael acceptor or donor. For instance, the generation of a pyridyl organocuprate reagent allows for its conjugate addition to enones and enoates. imperial.ac.uknih.gov This methodology is valuable for the construction of complex molecules containing a pyridine moiety. imperial.ac.uk

Reactivity of the Methoxy (B1213986) Functional Group

The methoxy group at the C2 position is another significant functional handle on the this compound molecule, offering pathways for demethylation and directed metalation.

The methoxy group can be cleaved to form a hydroxyl group, a process known as demethylation. This transformation is important for accessing pyridinol derivatives. Common reagents for demethylation include strong acids like hydrogen bromide or hydrogen iodide, or Lewis acids such as boron tribromide. The resulting 2-hydroxy-5-acetoxypyridine exists in equilibrium with its pyridone tautomer. Subsequent hydrolysis of the acetoxy group would yield 2,5-dihydroxypyridine.

The 2-methoxy group is a well-established directed metalation group (DMG) in pyridine chemistry. wikipedia.org It can direct strong bases, typically organolithium reagents like n-butyllithium or lithium diisopropylamide (LDA), to deprotonate the adjacent C3 position of the pyridine ring. acs.orgnih.govharvard.edu This regioselective deprotonation, known as ortho-lithiation, generates a highly reactive organolithium intermediate. wikipedia.org This intermediate can then be trapped with a wide variety of electrophiles to introduce a diverse range of substituents at the C3 position. The presence of the acetoxy group at the C5 position might influence the efficiency and regioselectivity of this reaction, but the directing effect of the 2-methoxy group is generally dominant.

Table 2: Common Electrophiles Used in Ortho-Lithiation Reactions
ElectrophileReagent ExampleFunctional Group Introduced
Carbonyl compoundsAcetone, BenzaldehydeHydroxyalkyl
Alkyl halidesMethyl iodideAlkyl
Carbon dioxideCO2 (dry ice)Carboxylic acid
Silyl halidesTrimethylsilyl (B98337) chlorideSilyl
DisulfidesDimethyl disulfideThiomethyl

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The reactivity of the pyridine ring in this compound is governed by the electronic properties of the nitrogen heteroatom and the influence of the methoxy and acetoxy substituents. The pyridine ring is inherently electron-deficient compared to benzene (B151609), which generally makes it less reactive towards electrophilic aromatic substitution and more susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution (EAS): The electron-donating 2-methoxy group directs electrophiles primarily to the 3- and 5-positions. Since the 5-position is already occupied by the acetoxy group, electrophilic attack is most likely to occur at the C-3 position. The nitrogen atom deactivates the ring towards electrophiles, but the activating effect of the methoxy group can facilitate reactions under appropriate conditions. The regiochemistry is dictated by the stability of the carbocation intermediate (the arenium ion); substitution at the C-3 position results in a more stabilized intermediate compared to attack at C-4 or C-6.

Nucleophilic Aromatic Substitution (SNAr): Pyridine itself is reactive towards nucleophiles, especially at the C-2 and C-4 positions, due to the electron-withdrawing nature of the nitrogen atom. This reactivity can be significantly enhanced by N-alkylation to form a pyridinium (B92312) salt, which makes the ring much more electron-deficient. In this compound, the C-2 and C-6 positions are activated towards nucleophilic attack. A powerful nucleophile could potentially displace the methoxy group at the C-2 position. The stability of the anionic intermediate (Meisenheimer complex) determines the regioselectivity, with intermediates having the negative charge on the electronegative nitrogen atom being more stable. This stabilization occurs when the nucleophile attacks the C-2, C-4, or C-6 positions.

Reaction TypePredicted Major RegioisomerInfluencing Factors
Electrophilic Substitution 3-substituted product- Electron-donating 2-methoxy group activates the ring. - Directing effect of the 2-methoxy group to C-3 and C-5. - C-5 is blocked.
Nucleophilic Substitution 2- or 6-substituted product- Inherent electron deficiency of the pyridine ring. - Activation by the ring nitrogen at C-2, C-4, and C-6. - Potential for the methoxy group to act as a leaving group.

Pyridinium salts are exceptionally reactive towards carbon-centered radicals in reactions that proceed under neutral conditions, avoiding the need for strong acids typically used in Minisci-type reactions. The N-alkylation of the pyridine nitrogen enhances its electron-withdrawing character, making the ring highly susceptible to radical addition.

N-methoxypyridinium salts, which can be formed from pyridine derivatives, are particularly effective radical traps. The reaction involves the addition of an alkyl radical to the N-methoxypyridinium salt, which generates a radical cation intermediate. This process is highly efficient and has been shown to proceed with a rate constant more than an order of magnitude greater than the addition of primary alkyl radicals to protonated pyridines. This demonstrates the remarkable reactivity of N-methoxypyridinium salts towards radicals.

The alkylation typically occurs at the C2 and C4 positions. For a pyridinium salt derived from this compound, radical addition would be expected to show regioselectivity based on steric and electronic factors.

Proposed Mechanism for Radical Alkylation:

Initiation: A radical initiator (e.g., thermal decomposition of DTBHN) generates an initial radical.

Radical Generation: The initial radical reacts with a precursor (e.g., an organoborane) to generate the desired alkyl radical.

Radical Addition: The alkyl radical adds to the N-methoxypyridinium salt, forming a radical cation intermediate.

Propagation: The radical cation intermediate participates in a chain transfer step to yield the alkylated pyridine product and regenerate an alkyl radical.

Radical PrecursorReagentsProduct TypeRef.
AlkenesCatecholborane, DTBHNMonoalkylated Pyridine
Alkyl IodidesTriethylboraneMonoalkylated Pyridine
XanthatesDilauroyl peroxideMonoalkylated Pyridine

Annulation and Cycloaddition Reactions Involving Pyridine Derivatives

Pyridine and its derivatives can participate in annulation and cycloaddition reactions to construct more complex fused heterocyclic systems. These reactions are powerful tools in organic synthesis for building polycyclic frameworks.

Cycloaddition Reactions: Pyridine rings can act as either the 2π or 4π component in cycloaddition reactions, such as the Diels-Alder reaction. However, due to the aromaticity and electron-deficient nature of the pyridine ring, these reactions often require specific conditions, such as high pressure, high temperature, or the use of electron-withdrawing groups on the nitrogen atom to promote reactivity. Pyridine derivatives can participate in various modes of cycloaddition, including [2+2], [3+2], and [4+2] cycloadditions, leading to a diverse range of heterocyclic products. For instance, 1,3-dipolar cycloadditions provide access to five-membered heterocyclic rings.

Annulation Reactions: Annulation reactions involve the formation of a new ring onto an existing one. Methoxypyridines have been utilized as key intermediates in annulation strategies, such as the Robinson annulation, to build fused ring systems. The methoxy group can influence the basicity of the pyridine nitrogen, which can be crucial for the success of reactions that are sensitive to the basicity of the substrate. Carefully designed methoxypyridines can be used to tune the reactivity of the pyridine nitrogen, facilitating reactions that would otherwise be low-yielding. The acetoxy group in this compound could also play a role in modulating reactivity or serve as a functional handle for subsequent transformations after the annulation step.

Reaction ClassDescriptionPotential Application for Pyridine Derivatives
[4+2] Cycloaddition (Diels-Alder) A reaction between a conjugated diene and a dienophile to form a six-membered ring.Pyridine can act as the diene or, more commonly, a derivative can act as the dienophile.
[3+2] Cycloaddition A reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring.Pyridine derivatives can serve as the dipolarophile.
[2+2+2] Cycloaddition A transition-metal-catalyzed reaction of three unsaturated components (e.g., alkynes) to form a six-membered ring.Can be used to construct benzene rings fused to a pyridine core.
Robinson Annulation A reaction that forms a six-membered ring by combining a Michael addition with a subsequent intramolecular aldol (B89426) condensation.Used with methoxypyridine derivatives to build fused polycyclic systems.

Mechanistic Insights and Theoretical Studies

Detailed Reaction Mechanisms for 5-Acetoxy-2-methoxypyridine Synthesis and Transformations

The synthesis and transformation of pyridine (B92270) derivatives like this compound involve a variety of sophisticated reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and designing novel synthetic routes.

Catalytic Cycles in C-H Functionalization

Carbon-hydrogen (C-H) functionalization is a powerful, atom-economic strategy for modifying heterocyclic compounds. mdpi.com For a substrate such as a 2-methoxy-5-substituted pyridine, direct C-H functionalization can be achieved using transition metal catalysts, often following a general catalytic cycle. A plausible cycle for the arylation of a pyridine derivative, for example, involves several key steps. mdpi.com

The process may begin with the coordination of a palladium(II) catalyst to a directing group on the pyridine substrate, followed by C-H activation at a specific position to form a palladacycle intermediate. mdpi.com Subsequently, oxidative addition of an aryl halide to the palladium center occurs, followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the active catalyst. mdpi.com In photoredox catalysis, an excited-state iridium catalyst can initiate radical processes. For instance, a radical can be generated from a precursor, which then adds to the protonated pyridine ring. This is followed by an oxidation step to yield the functionalized product, completing the catalytic cycle. nih.gov

Table 1: Proposed Steps in a Palladium-Catalyzed C-H Arylation Cycle

Step Description Intermediate Species
1 C-H Activation Coordination of Pd(II) to the substrate, followed by C-H bond cleavage to form a palladacycle.
2 Oxidative Addition An aryl halide adds to the palladium center, increasing its oxidation state.

This is an interactive data table. You can sort and filter the data.

Pathways of Directed Metalation and Subsequent Quenching

Directed ortho-metalation (DoM) is a highly regioselective method for functionalizing aromatic and heterocyclic rings. baranlab.org In the case of alkoxypyridines, the alkoxy group can act as a directed metalation group (DMG). The process involves a strong lithium base, such as n-butyllithium or sec-butyllithium, often in the presence of an amine ligand like TMEDA (tetramethylethylenediamine). baranlab.orgharvard.edu

For a molecule like 2-methoxypyridine (B126380), the methoxy (B1213986) group directs deprotonation to the adjacent C-3 position. arkat-usa.org The Lewis basic oxygen atom of the methoxy group coordinates to the lithium ion, positioning the alkyl base to abstract the ortho-proton. This creates a highly reactive lithiated intermediate. This intermediate can then be "quenched" by reacting it with a variety of electrophiles (E+), leading to the introduction of a new functional group at the C-3 position. baranlab.org If the C-3 position is blocked, metalation may occur at the C-6 position. The regioselectivity of these reactions makes them valuable tools for the synthesis of specifically substituted pyridines. arkat-usa.org

Mechanistic Aspects of Lewis Base-Switched Annulation Reactions

Annulation reactions are key for constructing cyclic structures. In the context of pyridine derivatives, Lewis bases can play a crucial role in activating reagents and controlling reaction pathways. For instance, in the enantioselective Reissert reaction of pyridine derivatives, a bifunctional catalyst system containing a Lewis acid (e.g., aluminum) and a Lewis base (e.g., a sulfoxide (B87167) or phosphine (B1218219) sulfide) can be employed. nih.gov

The Lewis base component is proposed to activate a reagent, such as trimethylsilyl (B98337) cyanide (TMSCN), increasing its nucleophilicity. Simultaneously, the Lewis acid activates the pyridine ring by coordinating to the ring nitrogen, making it more susceptible to nucleophilic attack. researchgate.net This dual activation strategy facilitates the annulation process. In some annulation strategies for constructing substituted pyridines, various reaction conditions can be chosen to selectively yield different cyclic products, demonstrating the switching of reaction pathways. researchgate.net

Sigmatropic Rearrangements in Pyridine Derivative Synthesis

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a pi-conjugated system in an intramolecular fashion. wikipedia.org These reactions are governed by the principles of orbital symmetry and are powerful tools in organic synthesis. fiveable.me The iiste.orgiiste.org-sigmatropic rearrangements, such as the Claisen and Cope rearrangements, are particularly important. imperial.ac.uk

In the synthesis of heterocyclic compounds, a Claisen rearrangement of an allyl aryl ether, where the aryl group is a pyridine ring, can be used to introduce an allyl group onto the ring. researchgate.net For example, an O-allyl-hydroxypyridine could rearrange upon heating to form a C-allyl-pyridone. This transformation proceeds through a concerted, cyclic six-membered transition state. imperial.ac.uk The position of the new carbon-carbon bond is determined by the initial position of the allyloxy group. Such rearrangements can be a key step in building up the carbon skeleton of complex pyridine derivatives. researchgate.net

Computational Chemistry for Elucidating Reaction Pathways and Electronic Structure

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for understanding the intricate details of chemical reactions and molecular properties.

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. iiste.org For pyridine and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can provide valuable insights. iiste.orgcore.ac.uk

Table 2: Electronic Properties of Pyridine Calculated via DFT (B3LYP/6-31G(d,p))

Property Calculated Value Unit
Total Energy -248.65 a.u.
HOMO Energy -7.10 eV
LUMO Energy -0.42 eV
Energy Gap (ΔE) 6.68 eV
Ionization Potential 7.10 eV
Electron Affinity 0.42 eV

Data sourced from theoretical studies on pyridine. iiste.orgcore.ac.uk This is an interactive data table. You can sort and filter the data.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other reagents. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity.

For pyridine derivatives, the distribution of the HOMO and LUMO is significantly influenced by the nature and position of substituents on the ring. In the case of this compound, the electron-donating methoxy group (-OCH₃) at the 2-position and the electron-withdrawing acetoxy group (-OAc) at the 5-position create a push-pull electronic environment. This would likely lead to a polarized distribution of the frontier orbitals.

A hypothetical FMO analysis would yield data similar to that presented in Table 1, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Predicted Value (eV) Implication for Reactivity
HOMO Energy -6.5 Indicates the energy of the highest energy electrons available for donation.
LUMO Energy -1.2 Indicates the energy of the lowest energy orbital available to accept electrons.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions reveal the extent of electron delocalization from filled (donor) NBOs to empty (acceptor) NBOs, which is a measure of hyperconjugation and intramolecular charge transfer.

The strength of these interactions is quantified by the stabilization energy, E(2). For instance, a significant E(2) value for an interaction between a lone pair on the methoxy oxygen and an antibonding orbital of the pyridine ring would indicate a strong resonance effect, contributing to the electron-donating nature of the methoxy group. Similarly, interactions involving the acetoxy group would reveal its electron-withdrawing character.

Table 2: Predicted Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

Donor NBO (i) Acceptor NBO (j) Predicted E(2) (kcal/mol) Type of Interaction
LP (O) of -OCH₃ π* (C₂-N₁) of Pyridine High n → π* (Resonance)
LP (O) of -OAc σ* (C₅-C₆) of Pyridine Moderate n → σ* (Hyperconjugation)

Spectroscopic Property Prediction and Validation through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule. For this compound, DFT calculations would predict the characteristic vibrational modes. Key predicted bands would include the C=O stretching of the acetoxy group, C-O stretching vibrations of both the methoxy and acetoxy groups, and various C-C and C-N stretching and bending modes of the pyridine ring. Comparing the calculated frequencies (often scaled to correct for systematic errors) with experimental IR spectra is a standard method for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. These calculations involve determining the magnetic shielding tensors for each nucleus. For this compound, the predicted chemical shifts would be highly sensitive to the electronic environment of each proton and carbon atom. The electron-donating methoxy group would be expected to cause an upfield shift (lower ppm) for adjacent protons and carbons, while the electron-withdrawing acetoxy group would lead to a downfield shift (higher ppm). The agreement between predicted and experimental NMR spectra provides strong evidence for the proposed structure.

While experimental spectra for this compound are not widely published, Table 3 provides a hypothetical comparison of predicted and expected experimental spectroscopic data based on the analysis of similar pyridine derivatives.

Table 3: Hypothetical Comparison of Predicted and Expected Experimental Spectroscopic Data for this compound

Spectroscopic Data Predicted Value Expected Experimental Range Key Structural Feature
IR: C=O Stretch (cm⁻¹) 1750 1760-1740 Acetoxy carbonyl group
IR: C-O-C Stretch (cm⁻¹) 1250, 1100 1300-1200, 1150-1050 Methoxy and acetoxy groups
¹H NMR: -OCH₃ (ppm) 3.9 4.0-3.8 Methoxy protons
¹H NMR: -OCOCH₃ (ppm) 2.2 2.3-2.1 Acetoxy methyl protons
¹³C NMR: C=O (ppm) 169 172-168 Acetoxy carbonyl carbon

The convergence of these theoretical approaches—FMO for reactivity, NBO for bonding interactions, and computational spectroscopy for structural confirmation—provides a comprehensive, albeit predictive, understanding of the chemical nature of this compound. Experimental validation of these computational insights remains a key area for future research.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton (¹H) NMR spectroscopy provides information on the chemical environment, number, and connectivity of hydrogen atoms in a molecule. Data obtained from a United States patent for 5-Acetoxy-2-methoxypyridine details the proton chemical shifts. google.comgoogle.comgoogleapis.comgoogle.comgoogleapis.com

The ¹H NMR spectrum, recorded in acetone-d₆ (CD₃COCD₃), shows five distinct signals corresponding to the different protons in the molecule. google.comgoogle.com The singlet at δ 2.26 ppm is assigned to the three protons of the acetyl (CH₃CO) group. google.comgoogle.com The singlet at δ 3.85 ppm corresponds to the three protons of the methoxy (B1213986) (OCH₃) group attached to the pyridine (B92270) ring. google.comgoogle.com The three signals in the aromatic region are attributed to the protons on the pyridine ring. A doublet at δ 6.78 ppm, a doublet of doublets at δ 7.48 ppm, and a doublet at δ 7.92 ppm correspond to H-3, H-4, and H-6 of the pyridine ring, respectively. google.comgoogle.com

While ¹H NMR data are available, specific experimental ¹³C NMR data for this compound were not found in the searched public domain literature. Typically, a ¹³C NMR spectrum would be expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule, including the two methyl carbons, the five pyridine ring carbons, and the carbonyl carbon of the acetate (B1210297) group.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the molecular structure by establishing correlations between nuclei.

COSY: This experiment would reveal the coupling between adjacent protons. For this compound, it would show correlations between the coupled protons on the pyridine ring (H-3 with H-4, and H-4 with H-6), confirming their positions relative to each other.

HSQC: This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-3, C-4, and C-6 by correlating them to their attached, and previously assigned, protons.

HMBC: This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations from the methoxy protons (δ 3.85) to the C-2 carbon of the pyridine ring, and from the acetyl protons (δ 2.26) to the carbonyl carbon, would be expected.

Specific 2D NMR experimental data for this compound are not available in the reviewed literature.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of a compound. For this compound (C₈H₉NO₃), the expected exact mass would be calculated and compared to the experimental value. A close match (typically within 5 ppm) would confirm the elemental composition. However, specific HRMS data for this compound were not located in the searched scientific databases.

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺. For this compound (Molecular Weight: 167.16 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent ion at an m/z (mass-to-charge ratio) of approximately 168.17. Further fragmentation analysis (MS/MS) could provide structural information. Despite the mention of mass spectrometry in patents for structural confirmation, specific ESI-MS data are not publicly available. google.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

C=O Stretch (Ester): A strong absorption band is expected in the region of 1750-1735 cm⁻¹ for the carbonyl group of the acetate ester.

C-O Stretch (Ester and Ether): Absorption bands corresponding to the C-O stretching of the acetate and the aryl-alkyl ether would be visible in the 1300-1000 cm⁻¹ region.

C=C and C=N Stretch (Aromatic Ring): Vibrations for the pyridine ring would typically appear in the 1600-1450 cm⁻¹ region.

C-H Stretch (Aliphatic and Aromatic): C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹, while aromatic C-H stretches would appear just above 3000 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

The precise solid-state structure of this compound has not been reported in publicly available crystallographic databases. However, significant insights into its likely molecular conformation, crystal packing, and intermolecular interactions can be derived from the X-ray diffraction analysis of closely related substituted pyridine compounds. The study of analogous structures is a standard method in crystallography for predicting the structural properties of a target molecule when its own crystals are unavailable or have not yet been analyzed. nih.gov

Analysis of various crystalline 2-methoxypyridine (B126380) and 2-acetylpyridine (B122185) derivatives reveals common structural motifs that are likely to be present in this compound. rsc.orgresearchgate.net For instance, the crystal structure of 2-acetylpyridine-ortho-fluoro-phenylhydrazone demonstrates a monoclinic crystal system, a common packing arrangement for substituted pyridines. researchgate.net

To provide a concrete example, the crystallographic data for the related compound 2-acetylpyridine-(2-amino-benzoylhydrazone), which features a pyridine ring with a substituent at the 2-position, offers valuable comparative information. researchgate.net This compound crystallizes in the monoclinic space group P2₁/c. researchgate.net The pyridine ring in this structure is nearly planar, a characteristic feature that is expected to be maintained in this compound. researchgate.net

Key structural parameters from related compounds, such as unit cell dimensions and bond angles, provide a basis for understanding the potential solid-state arrangement of this compound. The interplay of the methoxy and acetoxy groups will likely influence the final crystal lattice through dipole-dipole interactions and weak hydrogen bonds.

Below are representative data tables derived from the analysis of related substituted pyridine structures, which can serve as a model for the expected parameters of this compound.

Table 1: Representative Crystallographic Data for a Related Substituted Pyridine Compound. Data modeled after known pyridine derivatives for illustrative purposes.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.4339
b (Å) 19.1864
c (Å) 8.6861
α (°) 90
β (°) 105.70
γ (°) 90
Volume (ų) 1192.65
Z 4

This table presents hypothetical data based on published values for structurally similar compounds like 2-acetylpyridine-ortho-fluoro-phenylhydrazone to illustrate typical crystallographic parameters. researchgate.net

Table 2: Selected Bond Parameters and Torsion Angles from Analogous Structures.

Bond/AngleTypeExpected Value Range
C-O-C (methoxy)Angle117-119°
C-O-C=O (acetoxy)Angle115-120°
Pyridine RingPlanarityNear-planar
C(ring)-C(substituent)-N-CTorsion AngleVariable, influences packing

This table compiles expected geometric parameters based on the analysis of various substituted pyridine and methoxyphenyl structures. researchgate.netresearchgate.net

Synthetic Applications in the Construction of Complex Organic Molecules

Utilization of 5-Acetoxy-2-methoxypyridine as a Versatile Building Block

The strategic placement of the methoxy (B1213986) and acetoxy groups on the pyridine (B92270) ring makes this compound a powerful tool for synthetic chemists. The 2-methoxy group significantly influences the electronic properties of the pyridine nitrogen, mitigating its basicity through an inductive electron-withdrawing effect. nih.gov This modulation of basicity is crucial in many synthetic transformations, preventing unwanted side reactions and often obviating the need for protecting groups on the nitrogen atom. nih.gov The 5-acetoxy group, which can be easily hydrolyzed to the corresponding 5-hydroxy derivative (2-methoxypyridin-5-ol), offers a handle for a variety of functionalization reactions, including O-alkylation, O-arylation, and conversion to a triflate for cross-coupling reactions.

The 2-methoxy-5-substituted pyridine core is a key structural motif found in several pharmaceutically active compounds. For instance, 5-amino-2-methoxypyridine, which can be derived from this compound through hydrolysis, amination, or related transformations, serves as a crucial intermediate in the synthesis of various therapeutic agents. One notable example is its use in the preparation of Perampanel, an antiepileptic drug. The synthesis of a key intermediate for Perampanel, 2-methoxy-5-(pyridin-2-yl)pyridine, has been developed starting from 5-bromo-2-methoxypyridine (B44785), a compound structurally related to this compound and showcasing the utility of this substitution pattern. google.com The synthesis involves a Suzuki-type coupling reaction, highlighting a common strategy for elaborating this pyridine core.

Another area of pharmaceutical relevance is in the development of dopamine (B1211576) receptor antagonists. ABT-925, a selective dopamine D3 receptor antagonist investigated for the treatment of schizophrenia, features a complex heterocyclic system built upon a substituted pyridine core. medkoo.commedkoo.com While the exact synthesis of ABT-925 may utilize different starting materials, the 2,5-disubstituted pyridine scaffold is central to its structure, and building blocks like this compound represent viable starting points for the synthesis of such complex drug candidates. The ability to introduce diverse substituents at the 5-position makes it an attractive precursor for generating libraries of compounds for drug discovery programs.

The 2-methoxypyridine (B126380) unit serves as an effective "masked" pyridone, a strategy that has been elegantly exploited in the total synthesis of complex natural products, particularly the Lycopodium alkaloids. nih.gov These alkaloids are characterized by intricate, polycyclic frameworks that present significant synthetic challenges. The Sarpong group has demonstrated the utility of methoxypyridine intermediates in a "top-down" approach to the magellanine-type Lycopodium alkaloids. nih.gov This strategy involves incorporating the pyridine ring early in the synthesis and then transforming it into the required piperidine (B6355638) moiety at a later stage. nih.gov

In the total synthesis of (±)–Lycoposerramine R, a methoxypyridine intermediate is key to the successful construction of the alkaloid's core structure. researchgate.net The methoxy group reduces the basicity of the pyridine nitrogen, facilitating reactions that would otherwise be low-yielding. nih.govresearchgate.net At the culmination of the synthesis, the methoxy group can be demethylated to reveal the pyridone functionality present in the natural product. researchgate.net This masking strategy allows for greater flexibility in the synthetic route and avoids complications associated with the reactivity of unprotected pyridones.

The following table summarizes key transformations where the 2-methoxypyridine scaffold was employed in the synthesis of Lycopodium alkaloids.

Alkaloid TargetKey IntermediateTransformationAdvantage of MethoxypyridineReference
Magellanine-type AlkaloidsDimethoxypyridine tetracyclePalladium-mediated direct pyridine functionalizationMitigated basicity of pyridine nitrogen facilitates C-C bond formation. nih.gov
(±)–Lycoposerramine RMethoxypyridine-containing bicyclic systemEschenmoser Claisen rearrangement to install a quaternary carbon centerServes as a masked pyridone, simplifying the synthetic route. researchgate.net
Unified Synthesis StrategyCommon methoxypyridine intermediateLate-stage demethylation to pyridone or removal of the methoxy groupAllows access to multiple related alkaloids (lycopladine A, lycoposerramine R, lannotinidine B) from a single precursor. researchgate.net

Derivatization Strategies for Diverse Chemical Libraries

This compound is an ideal starting material for the generation of diverse chemical libraries, which are essential for high-throughput screening in drug discovery. The two functional groups, along with the pyridine ring itself, provide multiple points for diversification.

Modification of the 5-position : The acetoxy group can be readily hydrolyzed under basic or acidic conditions to yield 2-methoxypyridin-5-ol. This phenolic hydroxyl group can then undergo a variety of reactions:

O-Alkylation : Reaction with various alkyl halides or other alkylating agents under basic conditions can generate a library of ether derivatives.

O-Arylation : Ullmann or Buchwald-Hartwig coupling reactions can be used to form diaryl ethers.

Esterification : Reaction with a range of carboxylic acids or acid chlorides can produce different ester analogues.

Conversion to Triflates : The hydroxyl group can be converted to a trifluoromethanesulfonate (B1224126) (triflate) group, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck), allowing for the introduction of carbon-based substituents.

Modification of the 2-position : While the 2-methoxy group is relatively stable, it can be cleaved under harsh conditions (e.g., with strong acids like HBr) to yield the corresponding 2-pyridone. This transformation dramatically alters the electronic and hydrogen-bonding properties of the molecule.

Functionalization of the Pyridine Ring : The pyridine ring can be functionalized at the C3, C4, and C6 positions through various C-H activation and functionalization strategies. Although the existing substituents will direct these reactions, conditions can often be found to achieve regioselectivity. mdpi.com

The table below outlines potential derivatization reactions starting from this compound.

Reaction SiteReaction TypeReagents/ConditionsResulting Functional Group
C5-Position (via 5-OH)O-AlkylationAlkyl halide, Base (e.g., K₂CO₃, NaH)Ether (-OR)
C5-Position (via 5-OH)Suzuki Coupling (via triflate)Aryl/vinyl boronic acid, Pd catalystAryl/vinyl substituent
C5-Position (via 5-OH)Sonogashira Coupling (via triflate)Terminal alkyne, Pd/Cu catalystAlkynyl substituent
C2-PositionEther CleavageStrong acid (e.g., HBr, BBr₃)2-Pyridone
Pyridine Ring (e.g., C4)C-H PhosphonationPhosphine (B1218219) oxide, Lewis acid, OxidantPhosphonate group
Pyridine RingC-H BorylationBis(pinacolato)diboron, Ir catalystBoryl ester (-Bpin)

Chiral Synthesis and Stereoselective Transformations

The development of methods for the stereoselective synthesis of substituted piperidines and other chiral heterocycles is of great importance, as chirality is a critical factor in the biological activity of many pharmaceuticals. While direct asymmetric transformations on this compound are not widely reported, closely related 5-hydroxypyridine and methoxypyridine derivatives have been shown to be excellent substrates in stereoselective reactions.

A significant advancement is the iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium (B92312) salts. rsc.org This method provides stereodefined access to cis-configurated 5-hydroxypiperidine esters with excellent enantioselectivity (up to 97% ee) and diastereoselectivity (>20:1 dr). rsc.org This dearomatization strategy is highly relevant as it demonstrates that the 5-hydroxy-2-substituted pyridine scaffold can be effectively converted into a valuable chiral piperidine building block, which contains multiple functional groups for further elaboration.

Another powerful strategy for the asymmetric functionalization of methoxypyridine derivatives involves the enantioselective dearomative addition of nucleophiles to activated pyridinium ions. For example, a catalytic enantioselective addition of Grignard reagents to in situ-formed N-acyl-4-methoxypyridinium salts has been developed, employing a chiral copper(I) complex. nih.govacs.org This reaction yields nearly enantiopure chiral dihydro-4-pyridones with yields up to 98%. nih.gov Although this example involves a 4-methoxypyridine, the underlying principle of activating the pyridine ring towards asymmetric nucleophilic attack is applicable to other isomers, suggesting that similar stereoselective transformations could be developed for 2-methoxy-5-substituted pyridines.

These examples underscore the potential of the this compound scaffold in chiral synthesis, primarily through transformations of its more reactive 5-hydroxy derivative. The ability to generate chiral, highly functionalized piperidines and dihydropyridones from this simple aromatic precursor opens up avenues for the synthesis of complex chiral targets.

Q & A

Q. What are the recommended synthetic routes for 5-acetoxy-2-methoxypyridine, and how can reaction conditions be optimized?

A common approach involves derivatization of precursor pyridine analogs. For example, 5-amino-2-methoxypyridine is synthesized via reduction of 2-methoxy-5-nitropyridine using iron powder, acetic acid, and methanol under reflux (70% yield) . Adaptation of this method may require optimizing solvent systems (e.g., methanol/water ratios), temperature (reflux vs. lower temperatures), and catalyst selection (e.g., palladium for hydrogenation). Monitoring reaction progress via TLC or HPLC is critical to identify intermediates and byproducts.

Q. What safety protocols are essential for handling this compound in laboratory settings?

While toxicity data for this compound are limited, structural analogs (e.g., 2-methoxypyridine derivatives) are classified as irritants (R36/37/38) and harmful if swallowed (R22) . Mandatory precautions include:

  • Use of PPE (gloves, goggles, lab coats) and fume hoods .
  • Immediate rinsing of skin/eyes with water for 15 minutes upon exposure .
  • Storage in airtight containers away from oxidizers and heat sources .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy : For confirming substitution patterns (e.g., acetoxy vs. methoxy groups). Compare with spectral libraries (e.g., NIST Chemistry WebBook) .
  • Mass spectrometry (MS) : To verify molecular weight (e.g., via ESI-MS) and fragmentation patterns.
  • HPLC : For purity assessment and separation of synthetic byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR/IR) for this compound derivatives?

Discrepancies may arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Cross-validating data with computational models (e.g., DFT calculations for predicted IR/NMR spectra) .
  • Repeating experiments under standardized conditions (e.g., deuterated solvents, controlled humidity) .
  • Using hyphenated techniques (e.g., LC-MS) to isolate and characterize individual components in mixtures .

Q. What experimental designs are suitable for studying the hydrolytic stability of this compound under physiological conditions?

Design a pH-dependent degradation study:

  • Prepare buffers simulating physiological pH (1.2–7.4).
  • Incubate the compound at 37°C and sample at intervals (0, 6, 24, 48 hours).
  • Analyze degradation products via HPLC-MS and quantify kinetics using first-order rate models .
  • Compare stability with analogs (e.g., 5-methoxy vs. 5-ethoxy derivatives) to assess substituent effects.

Q. How can ecological risks of this compound be assessed given limited persistence/toxicity data?

Propose a tiered ecotoxicology workflow:

  • Phase 1 : Conduct in silico predictions using QSAR models for biodegradability and bioaccumulation potential .
  • Phase 2 : Perform OECD 301/302 tests for aerobic biodegradation in soil/water matrices .
  • Phase 3 : Acute toxicity assays using Daphnia magna or Aliivibrio fischeri (Microtox) to estimate EC50 values .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Standardize starting material quality (e.g., ≥98% purity for 2-methoxy-5-nitropyridine) .
  • Implement process analytical technology (PAT) for real-time monitoring (e.g., inline FTIR to track reaction progress) .
  • Optimize workup procedures (e.g., fractional distillation under reduced pressure for consistent product collection) .

Q. How should researchers address conflicting data on the compound’s reactivity in nucleophilic substitution reactions?

Systematically evaluate reaction parameters:

  • Vary nucleophiles (e.g., amines vs. thiols) and solvents (polar aprotic vs. protic).
  • Use kinetic studies (e.g., pseudo-first-order conditions) to compare rates.
  • Analyze steric/electronic effects via Hammett plots or computational docking studies .

Methodological Notes

  • Data Validation : Cross-reference experimental results with authoritative databases (e.g., NIST WebBook) .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies .
  • Contradiction Analysis : Apply iterative qualitative frameworks (e.g., PICO for clinical relevance) to refine hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.